molecular formula C24H40N10O7 B1193830 XL-13n

XL-13n

Cat. No.: B1193830
M. Wt: 580.647
InChI Key: ZPSRAAZUWXFUCC-OTRWWLKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XL-13n is a novel dual inhibitor of af9 and enl yeats domains

Scientific Research Applications

XL-13n in NMR Studies

The this compound compound plays a crucial role in nuclear magnetic resonance (NMR) studies, particularly for large human proteins and complexes. This is exemplified in research that introduced the XL‐ALSOFAST‐[13C,1H]‐HMQC experiment, which showed significantly improved sensitivity for fully protonated high molecular weight proteins (Rößler, Mathieu, & Gossert, 2020).

This compound in Protein Cross-linking and Mass Spectrometry (XL-MS)

This compound is integral in XL-MS for understanding protein structures and interactions. This method freezes transient interactions through covalent bonds, providing insights into protein organization under various conditions (Holding, 2015). Another study highlights XL-MS's role in investigating protein networks within cells and organisms (Iacobucci, Götze, & Sinz, 2019).

This compound in Metabolic Flux Analysis

The this compound compound is also utilized in metabolic flux analysis (13C-MFA), particularly in modeling workflows involving various knowledge and data sources. This application is critical for understanding complex biological systems (Dalman et al., 2010).

This compound in Denitrification Studies

In environmental research, this compound is used to study soil denitrification, playing a significant role in understanding the nitrogen cycle (Stout & More, 1980).

Properties

Molecular Formula

C24H40N10O7

Molecular Weight

580.647

IUPAC Name

N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxamide; N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxa -((4 ,7 ,10 ,13 )-13- -10-(3- )-4,7- -2,5,8,11- -3,6,9,12- -17- ) -5-; N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxa--((4-,7-,10-,13-)-13---10-(3--)-4,7---2,5,8,11---3,6,9,12---17--)--5-

InChI

InChI=1S/C24H40N10O7/c1-13(31-15(3)35)20(37)32-14(2)21(38)34-17(8-6-10-30-24(26)27)22(39)33-16(19(25)36)7-4-5-9-29-23(40)18-11-28-12-41-18/h11-14,16-17H,4-10H2,1-3H3,(H2,25,36)(H,29,40)(H,31,35)(H,32,37)(H,33,39)(H,34,38)(H4,26,27,30)/t13-,14-,16-,17-/m0/s1

InChI Key

ZPSRAAZUWXFUCC-OTRWWLKZSA-N

SMILES

O=C(C1=CN=CO1)NCCCC[C@@H](C(N)=O)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](C)NC(C)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XL-13n;  XL 13n;  XL13n

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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